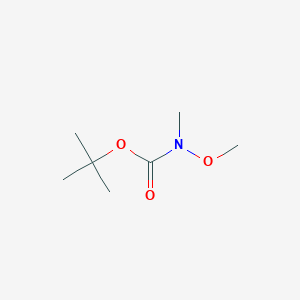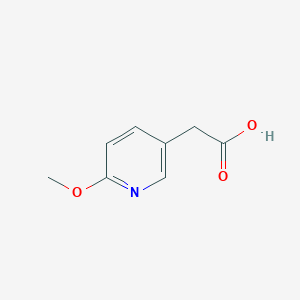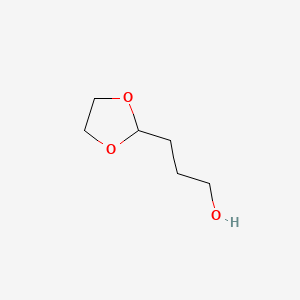![molecular formula C8H5N3 B1354457 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile CAS No. 4414-89-5](/img/structure/B1354457.png)
1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
Descripción general
Descripción
1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile is a heterocyclic compound that has been studied for its potential applications in various fields. It has been identified as a new scaffold for human neutrophil elastase (HNE) inhibitors . It has also been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Another study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo[2,3-b]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyridine core. This core is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it has been reported to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a versatile building block in chemical synthesis. For instance, Salaheldin et al. (2010) describe its use in creating new substituted pyrrolo[3,2-b]pyridines via the Friedlander reaction, facilitated by microwave irradiation for efficient conversion and shorter reaction times (Salaheldin et al., 2010). Additionally, Abdel-Mohsen and Geies (2009) report its utility in synthesizing thieno[2,3-b]pyridine and pyrido[2′,3′:5,4]pyrrolo[2,3-b]pyrimidine systems, with some compounds showing potential as antibacterial agents (Abdel-Mohsen & Geies, 2009).
Optical and Electronic Properties
Research by Zedan et al. (2020) explores the optical and junction characteristics of pyrazolo pyridine derivatives, including those based on this compound. They analyzed the thermal, structural, and optical properties of these compounds, along with their applications in fabricating heterojunctions and as potential photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological and Medicinal Applications
The biological and medicinal relevance of this compound derivatives has been a subject of interest. For example, Ryzhkova et al. (2023) investigated the ADME (absorption, distribution, metabolism, and excretion) properties of a chromeno[2,3-b]pyridine derivative synthesized using this compound (Ryzhkova et al., 2023). Moreover, Sroor (2019) synthesized pyrrolo[2,3-b]pyridine scaffolds with potential biological activity, further emphasizing the compound's role in medicinal chemistry (Sroor, 2019).
Advanced Materials and Device Fabrication
El-Menyawy, Zedan, and Nawar (2019) conducted a study focusing on pyrazolo[4,3-b]pyridine derivatives for material science applications. They characterized the thermal stability and optical properties of these materials, demonstrating their suitability for creating devices with photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Mecanismo De Acción
Target of Action
The primary targets of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound prevents the activation of these pathways, thereby affecting their downstream effects .
Pharmacokinetics
It is noted that one of the derivatives of this compound, compound 4h, has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, in vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Direcciones Futuras
The future directions for the research and development of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile are promising. It has been suggested that this compound could be further optimized to develop a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Further studies are needed to explore its potential applications in various fields, including medicine and pharmacology.
Análisis Bioquímico
Biochemical Properties
1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . This inhibition is achieved through binding interactions with the ATP-binding site of the FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding site of FGFRs. This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby inhibiting their activation . The inhibition of FGFRs leads to the suppression of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation, survival, and migration . Additionally, the compound may influence gene expression by modulating the activity of transcription factors downstream of these signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Long-term exposure to the compound in in vitro studies has shown a gradual reduction in its efficacy, likely due to cellular adaptation mechanisms. In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days, with a gradual decline in activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At higher doses, the compound can induce adverse effects, including weight loss, liver toxicity, and hematological abnormalities . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its accumulation in target tissues. The compound’s distribution can influence its therapeutic efficacy and potential for off-target effects. Additionally, the compound’s localization within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity by directing it to specific cellular compartments or organelles. Additionally, the compound’s localization can affect its interactions with other biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCWDACENIACBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437960 | |
| Record name | 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4414-89-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azaindole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




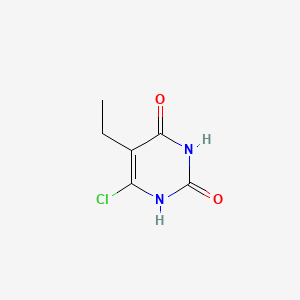
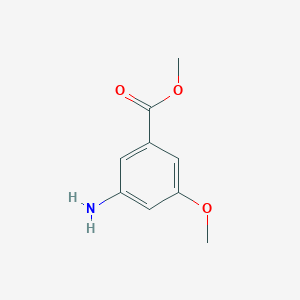

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
